Isotopic Labeling Precursor Capability: Exclusive Demonstration as ¹⁵N-Histidine Intermediate
CAS 76075-15-5 is the only 2-thioxoimidazole carboxylate specifically reported as an intermediate in the synthesis of site-specific [1′-¹⁵N]- and [3′-¹⁵N]L-histidine. In the procedure of Soede-Huijbregts et al. (2001), the compound (or its closely related 5-hydroxymethyl analog derived from the same N-benzyl-2-thioxoimidazole scaffold) was converted to labeled histidine with 99% ¹⁵N enrichment at each position, achieving 29% overall yield from ¹⁵NH₄Cl and 56% from KSC¹⁵N [1]. For comparison, no analogous labeling methodology has been reported using the N-phenyl analog (CAS 83763-09-1), the N-unsubstituted analog (CAS 57332-70-4), or the N-(1-phenylethyl) analog (CAS 84711-26-2).
| Evidence Dimension | Demonstrated use as precursor for site-specific ¹⁵N-labeled L-histidine synthesis |
|---|---|
| Target Compound Data | Yes – key intermediate in the synthetic route; 99% ¹⁵N enrichment per position; 29–56% overall yield from labeled starting materials |
| Comparator Or Baseline | N-phenyl analog (CAS 83763-09-1): No report. N-unsubstituted analog (CAS 57332-70-4): No report. N-(1-phenylethyl) analog (CAS 84711-26-2): No report. |
| Quantified Difference | Exclusive demonstration; qualitative (present vs. absent evidence) |
| Conditions | Synthetic chemistry; Schöllkopf method for histidine; ¹⁵N labeling via 1-benzyl-5-hydroxymethyl imidazole pathway |
Why This Matters
For laboratories synthesizing isotopically labeled biomolecules for NMR or mass spectrometry studies, this compound is the only validated entry point among its close structural analogs.
- [1] Soede-Huijbregts, C.; van Laren, M.; Hulsbergen, F. B.; Raap, J.; Lugtenburg, J. Improved specific Synthesis of [1′-¹⁵N]- and [3′-¹⁵N]L-histidine. J. Label. Compd. Radiopharm. 2001, 44 (12), 831–841. View Source
